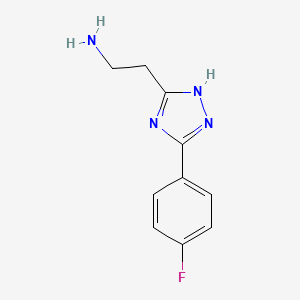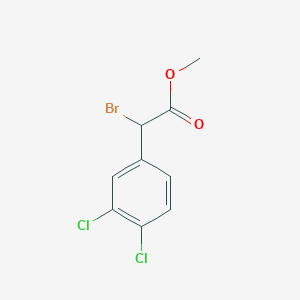
2'-Bromo-3,4-dichlorophenylacetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2'-Bromo-3,4-dichlorophenylacetic acid methyl ester is an organic compound that belongs to the class of bromoacetates It is characterized by the presence of a bromine atom and a dichlorophenyl group attached to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester typically involves the bromination of methyl 2-(3,4-dichlorophenyl)acetate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the acetate moiety to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Utilizes oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Forms carboxylic acids or other oxidized products.
科学研究应用
2'-Bromo-3,4-dichlorophenylacetic acid methyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The dichlorophenyl group can participate in various interactions, influencing the compound’s reactivity and biological activity .
相似化合物的比较
Methyl 2-bromoacetate: Lacks the dichlorophenyl group, making it less reactive in certain contexts.
Ethyl 2-(3,4-dichlorophenyl)-2-bromoacetate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Methyl 2-(3,4-dichlorophenyl)acetate: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.
Uniqueness: 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester is unique due to the presence of both the bromine atom and the dichlorophenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
属性
分子式 |
C9H7BrCl2O2 |
|---|---|
分子量 |
297.96 g/mol |
IUPAC 名称 |
methyl 2-bromo-2-(3,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)8(10)5-2-3-6(11)7(12)4-5/h2-4,8H,1H3 |
InChI 键 |
GJCPCGAKJFTMFO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
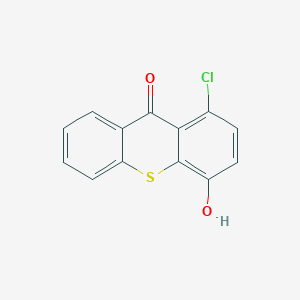
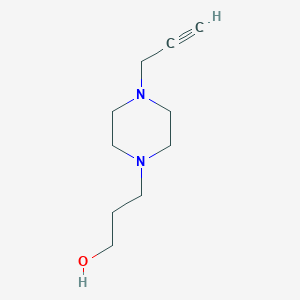
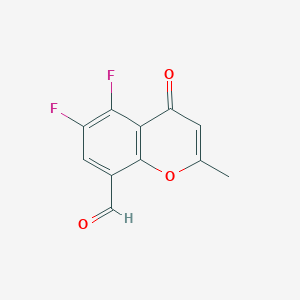
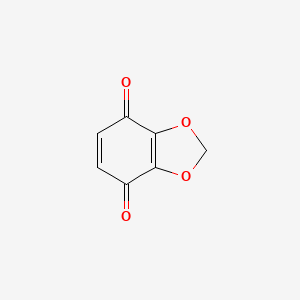
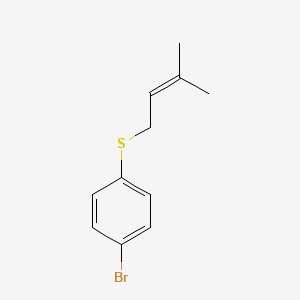
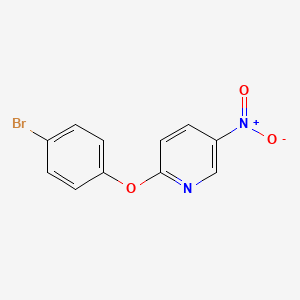
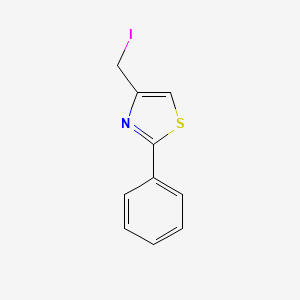
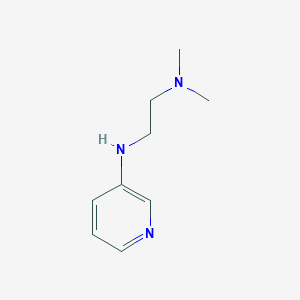
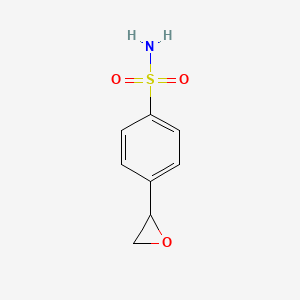
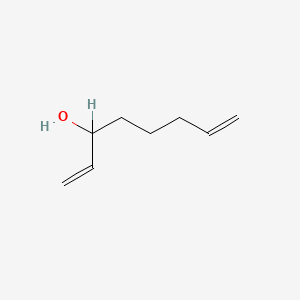
![2H-[1]Benzopyrano[4,3-c]pyridin-10-ol,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-2,5,5-trimethyl-](/img/structure/B8725289.png)
![7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8725295.png)

